molecular formula C23H20N6O5S B2901160 2-(3,4-dimethoxyphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1207008-15-8

2-(3,4-dimethoxyphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2901160
CAS No.: 1207008-15-8
M. Wt: 492.51
InChI Key: VLZFPLWHRTXCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3,4-dimethoxyphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (CAS: 1207008-15-8) is a complex heterocyclic molecule with the molecular formula C23H20N6O5S and a molecular weight of 492.5 g/mol . Its structure features:

  • A pyrazolo[1,5-d][1,2,4]triazin-4-one core.
  • A 3,4-dimethoxyphenyl substituent at position 2.
  • A 1,2,4-oxadiazole ring linked via a methylsulfanyl group at position 7, further substituted with a 2-methoxyphenyl group .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O5S/c1-31-17-7-5-4-6-14(17)21-24-20(34-28-21)12-35-23-26-25-22(30)16-11-15(27-29(16)23)13-8-9-18(32-2)19(10-13)33-3/h4-11H,12H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZFPLWHRTXCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC4=NC(=NO4)C5=CC=CC=C5OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the reaction of 2-methoxybenzoic acid with hydrazine hydrate and a suitable dehydrating agent to form the 1,2,4-oxadiazole ring.

    Synthesis of the pyrazolo[1,5-d][1,2,4]triazinone core: This step involves the cyclization of a suitable precursor, such as 3,4-dimethoxyphenylhydrazine, with a triazine derivative under acidic or basic conditions.

    Thioether formation: The final step involves the reaction of the oxadiazole and pyrazolo[1,5-d][1,2,4]triazinone intermediates with a suitable thiol reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of 2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid exhibit significant antibacterial properties. The compound was evaluated against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The results showed that certain derivatives displayed potent antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antibiotics like ampicillin .

CompoundBacterial StrainMIC (µg/mL)
5a₄Staphylococcus aureus64
5a₇Escherichia coli128

Anticancer Activity

2-[4-(Carboxymethoxy)phenyl]quinoline-4-carboxylic acid has been investigated for its potential as an anticancer agent. A notable study identified a derivative (D28) as a selective inhibitor of histone deacetylase 3 (HDAC3), which plays a critical role in cancer cell proliferation and survival. The compound induced apoptosis in K562 leukemia cells, demonstrating its capability to halt cancer cell growth through cell cycle arrest and apoptosis induction .

CompoundActivityApoptosis Rate (%)
D28Induces apoptosis in K562 cells27.92 at 4 µM

Case Studies

Several studies have focused on the applications of this compound in various fields:

  • Antibacterial Evaluation : A series of synthesized derivatives were screened for their antibacterial properties against Gram-positive and Gram-negative bacteria. The findings indicated structural modifications significantly enhanced antibacterial activity .
  • Anticancer Mechanism : The study on D28 highlighted its mechanism of action involving the induction of apoptosis, showcasing its potential as a lead compound for further development in cancer therapies .
  • Antileishmanial Activity : Other derivatives have been tested for antileishmanial properties, confirming the broad-spectrum biological activity of quinoline-4-carboxylic acid derivatives against parasitic infections .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Heterocycles
Compound Name/Class Core Structure Substituents Molecular Weight (g/mol) Reference
Target Compound Pyrazolo-triazinone 3,4-Dimethoxyphenyl; oxadiazolylmethylsulfanyl with 2-methoxyphenyl 492.5
3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole 1,2,4-Triazole Fluorobenzylsulfanyl; pyrazole-pyrrole substituent 430.5
3-(4-(4-X-Phenylsulfonyl)phenyl)-5-(4-arylidene)-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-ones 1,2,4-Triazinone Phenylsulfonyl; arylidene groups ~400–450 (estimated)
4-Phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione 1,2,4-Triazole-3-thione Thiadiazole-thioether; phenylamino substituent ~380–400 (estimated)

Key Observations :

  • The target compound’s pyrazolo-triazinone core is structurally distinct from simpler triazoles or triazinones seen in analogues.
  • The methylsulfanyl-linked oxadiazole moiety is a unique feature compared to sulfur-containing derivatives like thiadiazoles or thioethers in other compounds .

Comparison :

  • The synthesis of the target compound likely requires advanced coupling strategies due to its complex substituents, whereas simpler triazoles/triazinones are synthesized via cyclocondensation or thiolation .
  • Shared reagents like sodium acetate and acetic acid suggest common acid-catalyzed steps in heterocycle formation .
Table 3: Reported Bioactivities of Analogous Compounds
Compound Class Bioactivity Mechanism/Notes Reference
1,2,4-Triazole-3-thiones Antifungal, antibiotic, hypoglycemic Sulfur groups enhance membrane targeting
Oxadiazole derivatives Anticancer, antiviral Oxadiazole’s electron-withdrawing nature
Thiadiazole-triazoles Antimicrobial (bacteriostatic) Synergistic effect of sulfur and triazole
Target Compound Potential bioactivity inferred from structure Methoxy groups may improve bioavailability

Inferences :

  • The target compound’s oxadiazole and methoxy groups align with bioactive analogues showing antiviral or antifungal properties .
  • The methylsulfanyl bridge may enhance cell permeability compared to simpler thioethers .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex heterocyclic molecule that exhibits significant biological activities. This article reviews its pharmacological properties, focusing on its antiviral and anticancer activities as well as its mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H20N6O4S\text{C}_{20}\text{H}_{20}\text{N}_6\text{O}_4\text{S}

This structure features a pyrazolo-triazine core with various substituents that enhance its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds containing pyrazole and oxadiazole moieties. These derivatives have shown efficacy against several viral pathogens by inhibiting viral replication and reducing cytopathic effects in cell cultures. For instance:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their antiviral activity against Herpes Simplex Virus (HSV) and other viruses. The results indicated that certain derivatives exhibited over 90% inhibition of HSV replication at specific concentrations with low cytotoxicity (CC50 values around 600 µM) .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Mechanism of Action : Pyrazole derivatives may exert their anticancer effects by modulating signaling pathways involved in cell proliferation and survival. For example, some studies suggest that these compounds can inhibit the PI3K/Akt pathway, leading to reduced cell viability in cancer cell lines .

Case Study 1: Antiviral Efficacy

In a controlled study involving Vero cells infected with HSV-1, the compound demonstrated significant antiviral activity. At a concentration of 50 µM, it achieved a 91% reduction in viral load compared to untreated controls. The low cytotoxicity observed suggests a favorable therapeutic index for further development .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis and inhibited cell growth. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating potent anticancer activity .

Table 1: Biological Activity Summary

Activity TypeModel SystemConcentration (µM)Efficacy (%)CC50 (µM)
AntiviralVero Cells (HSV-1)5091600
AnticancerHeLa Cells10Induced Apoptosis-
AnticancerMCF-7 Cells30Inhibited Growth-

Q & A

Q. What synthetic strategies are employed for the preparation of this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazolo-triazine core, followed by functionalization with sulfanyl and oxadiazole groups. Key steps include:

  • Nucleophilic substitution to introduce the sulfanyl-methyl-oxadiazole moiety.
  • Cyclocondensation reactions for constructing the pyrazolo-triazine backbone.
  • Temperature and pH control (e.g., reflux in ethanol/methanol) to optimize yields .
  • Final purification via column chromatography or recrystallization.

Q. How is the compound characterized post-synthesis?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and molecular integrity.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight verification.
  • HPLC for purity assessment (>95% purity threshold for biological testing) .

Q. What analytical techniques are critical for confirming purity and stability?

  • HPLC with UV detection to monitor degradation under stress conditions (e.g., heat, light).
  • Thermogravimetric Analysis (TGA) to assess thermal stability .

Q. What are the key structural features influencing reactivity?

The compound’s reactivity arises from:

  • Electron-rich oxadiazole and pyrazolo-triazine rings , enabling electrophilic substitutions.
  • Methoxy groups on the phenyl rings, which modulate solubility and electronic effects .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

Strategies include:

  • Microwave-assisted synthesis to accelerate cyclization steps (e.g., 30–60 minutes vs. 12 hours under thermal conditions) .
  • Catalyst screening (e.g., Lewis acids like BF₃·Et₂O for regioselective substitutions) .
  • Solvent optimization (e.g., DMF for polar intermediates, chloroform for non-polar steps) .

Q. How to resolve contradictions in biological activity data across studies?

  • Perform dose-response assays to establish consistent IC₅₀ values.
  • Compare structural analogs (e.g., anti-inflammatory pyrazolo-triazine derivatives) to identify critical pharmacophores .
  • Use molecular docking to validate target binding hypotheses .

Q. How to design experiments to determine the mechanism of action?

  • In vitro kinase inhibition assays (e.g., ELISA-based screens for ATP-competitive binding).
  • Gene expression profiling (RNA-seq) to identify downstream pathways affected by the compound .

Q. How to address low solubility in pharmacological assays?

  • Co-solvent systems (e.g., DMSO/PEG-400) to enhance aqueous solubility.
  • Prodrug derivatization (e.g., esterification of methoxy groups) for improved bioavailability .

Q. How to validate structural data discrepancies in crystallography?

  • Single-crystal X-ray diffraction for unambiguous conformation analysis.
  • Cross-validate with DFT calculations and NMR data to resolve bond-length/angle ambiguities .

Q. What methodologies are recommended for SAR studies?

  • Fragment-based design : Systematically modify the oxadiazole, sulfanyl, or methoxy groups.
  • In silico QSAR modeling to predict bioactivity trends across derivatives .

Data Contradiction Analysis

Q. Conflicting reports on anti-inflammatory vs. anticancer activity: How to reconcile?

  • Dose-dependent effects : Lower concentrations may modulate inflammatory cytokines (e.g., TNF-α), while higher doses induce apoptosis.
  • Cell-line specificity : Test activity across diverse cancer models (e.g., MCF-7 vs. HeLa) .

Q. Discrepancies in synthetic yields between studies: Causes and solutions?

  • Reagent purity : Impurities in starting materials (e.g., oxadiazole precursors) can reduce efficiency.
  • Atmosphere control : Moisture-sensitive steps may require inert conditions (N₂/Ar) .

Methodological Best Practices

  • Structural validation : Always cross-reference NMR, HRMS, and X-ray data to confirm identity .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.